molecular formula C13H14N2O2 B13009105 2-(4-(o-Tolyl)-1H-pyrazol-1-yl)propanoic acid

2-(4-(o-Tolyl)-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B13009105
M. Wt: 230.26 g/mol
InChI Key: QEUMKDUYDSVAKM-UHFFFAOYSA-N
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Description

2-(4-(o-Tolyl)-1H-pyrazol-1-yl)propanoic acid is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an o-tolyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(o-Tolyl)-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of o-tolylhydrazine with an appropriate α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring. The propanoic acid moiety can be introduced through subsequent reactions involving carboxylation or ester hydrolysis.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-(o-Tolyl)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the tolyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-(o-Tolyl)-1H-pyrazol-1-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(o-Tolyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)propanoic acid: Similar structure but lacks the pyrazole ring.

    1H-Pyrazole-1-propanoic acid: Contains the pyrazole ring but lacks the o-tolyl group.

Uniqueness

2-(4-(o-Tolyl)-1H-pyrazol-1-yl)propanoic acid is unique due to the combination of the pyrazole ring and the o-tolyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-[4-(2-methylphenyl)pyrazol-1-yl]propanoic acid

InChI

InChI=1S/C13H14N2O2/c1-9-5-3-4-6-12(9)11-7-14-15(8-11)10(2)13(16)17/h3-8,10H,1-2H3,(H,16,17)

InChI Key

QEUMKDUYDSVAKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN(N=C2)C(C)C(=O)O

Origin of Product

United States

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